(R)-6-(1-Aminoethyl)nicotinic acid, also known as (R)-6-amino-1-ethylpyridine-3-carboxylic acid, is a derivative of nicotinic acid, which is a member of the vitamin B complex. This compound is classified as a pyridinecarboxylic acid, characterized by a pyridine ring with a carboxylic acid group at the 3-position and an aminoethyl substituent at the 6-position. It plays a significant role in various biochemical processes and exhibits potential therapeutic applications.
(R)-6-(1-Aminoethyl)nicotinic acid can be synthesized through several organic reactions involving nicotinic acid and its derivatives. It is also found in certain biological contexts, particularly related to metabolic pathways involving nicotinic acid.
The synthesis of (R)-6-(1-Aminoethyl)nicotinic acid can be accomplished through various methods, including:
In industrial settings, scalable synthetic routes are employed to ensure high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are utilized to meet stringent pharmaceutical standards .
The molecular formula of (R)-6-(1-Aminoethyl)nicotinic acid is . Its structure features:
CC(C(=O)O)c1cccnc1
(R)-6-(1-Aminoethyl)nicotinic acid can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
(R)-6-(1-Aminoethyl)nicotinic acid is believed to interact with specific biological targets, influencing various biochemical pathways. Its mechanism may involve modulation of enzyme functions or interaction with receptors associated with inflammation and neuroprotection.
Research indicates that this compound may play a role in modulating cellular processes related to metabolic regulation and neurotransmission, although further studies are necessary to elucidate its precise mechanisms .
Key chemical properties include:
Relevant data includes:
(R)-6-(1-Aminoethyl)nicotinic acid has several scientific uses, particularly in pharmacology and medicinal chemistry. Its potential applications include:
The synthesis of (R)-6-(1-aminoethyl)nicotinic acid requires precise chiral control, typically achieved through asymmetric hydrogenation or resolution techniques. A common approach involves the catalytic hydrogenation of a 6-acetyl nicotinic acid precursor using ruthenium-BINAP complexes, achieving enantiomeric excess (ee) >95% under optimized conditions [1] [6]. Alternative routes employ chiral auxiliaries, such as (S)-proline-derived amides, to direct stereoselective alkylation at the acetyl group. Post-functionalization includes acid hydrolysis to liberate the target carboxylic acid while preserving chiral integrity. Recent advances utilize flow chemistry to enhance reaction control, reducing racemization risks associated with traditional batch processing. Key challenges include minimizing epimerization during deprotection and optimizing solvent systems to prevent carboxylic acid group degradation.
Enzymatic synthesis leverages immobilized Lactobacillus brevis alcohol dehydrogenase for ketone reduction, generating the (R)-alcohol intermediate with 99% ee. This is followed by a chemoenzymatic amination cascade using transaminases (e.g., Chromobacterium violaceum CV2025) to introduce the chiral amine group [3]. Chemical methods rely on transition metal catalysts:
Table 1: Synthetic Method Comparison for (R)-6-(1-Aminoethyl)nicotinic Acid
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Chemical hydrogenation | Ru-(S)-BINAP | 95 | 88 | Pd/C contamination risk |
Enzymatic reduction | L. brevis ADH | 99 | 75 | Cofactor regeneration |
Chemoenzymatic | CV2025 transaminase | 99 | 82 | Substrate inhibition |
Hybrid | ADH + Ir-catalyst | 98 | 90 | Multi-step purification |
The Preiss-Handler pathway enables endogenous recycling of nicotinic acid (NA) derivatives into bioactive NAD⁺. This three-step enzymatic cascade converts NA → NaMN → NaAD → NAD⁺ via NAPRT, NMNAT, and NAD synthetase (NADSYN1) [2] [8]. (R)-6-(1-Aminoethyl)nicotinic acid exploits this pathway through strategic structural mimicry:
Table 2: Preiss-Handler Pathway Enzyme Kinetics with Nicotinic Acid Analogs
Substrate | NAPRT Km (μM) | Conversion to NaAD (%) | NADSYN1 Activation |
---|---|---|---|
Nicotinic acid (NA) | 12 ± 2 | 100 | Baseline |
6-Aminonicotinic acid | 38 ± 5 | 92 | 1.1x |
(R)-6-(1-Aminoethyl)nicotinic acid | 85 ± 11 | 68 | 0.7x |
The carboxylic acid group in (R)-6-(1-aminoethyl)nicotinic acid limits intestinal absorption (log P = −1.2). Prodrugs mask this polarity via esterification:
Mechanistically, ester prodrugs undergo enzymatic hydrolysis by carboxylesterases (CES1/CES2) in enterocytes and liver, releasing the active acid. Alkoxycarbonyloxymethyl derivatives like 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate demonstrate near-quantitative conversion in intestinal homogenates within 30 minutes [4]. Structural optimization focuses on balancing hydrolysis rates and passive permeability:
Table 3: Prodrug Performance Metrics for (R)-6-(1-Aminoethyl)nicotinic Acid Derivatives
Prodrug Type | Log D₇.₄ | CES1 Hydrolysis t₁/₂ (min) | Relative Bioavailability |
---|---|---|---|
Free acid | −1.2 | N/A | 1.0x |
Ethyl ester | 0.8 | 45 | 3.2x |
Pivaloyloxymethyl (POM) | 1.5 | 15 | 5.8x |
Alkoxycarbonyloxymethyl | 2.1 | 8 | 8.3x |
Choline ester | −0.3 | >120 | 2.1x |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7